

Application Notes and Protocols for the Use of Deutaleglitazar in Metabolic Research

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Compound of Interest		
Compound Name:	Deutaleglitazar	
Cat. No.:	B15543530	Get Quote

Introduction

Deutaleglitazar is a novel dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). As a member of the glitazar class of drugs, it is designed to combine the beneficial effects of both PPARα and PPARγ activation, offering a potentially powerful therapeutic approach for metabolic disorders such as type 2 diabetes and dyslipidemia. PPARα activation primarily influences fatty acid oxidation and lipid metabolism, leading to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. Conversely, PPARγ is a key regulator of insulin sensitivity, glucose homeostasis, and adipocyte differentiation. By simultaneously targeting both receptors, **Deutaleglitazar** aims to provide comprehensive control over the metabolic dysregulation characteristic of the metabolic syndrome.

These application notes provide an overview of the mechanism of action of **Deutaleglitazar** and detailed protocols for its application in both in vitro and in vivo metabolic research.

Mechanism of Action: A Dual PPARα/y Agonist

Deutaleglitazar functions by binding to and activating both PPAR α and PPAR γ nuclear receptors. These receptors form heterodimers with the retinoid X receptor (RXR) and subsequently bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in various metabolic pathways.





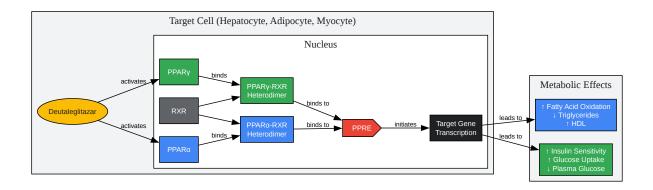


Activation of PPAR α by **Deutaleglitazar** in the liver, heart, and skeletal muscle stimulates the expression of genes involved in fatty acid uptake, β -oxidation, and ketogenesis. This leads to a reduction in circulating triglycerides and an increase in HDL cholesterol levels.

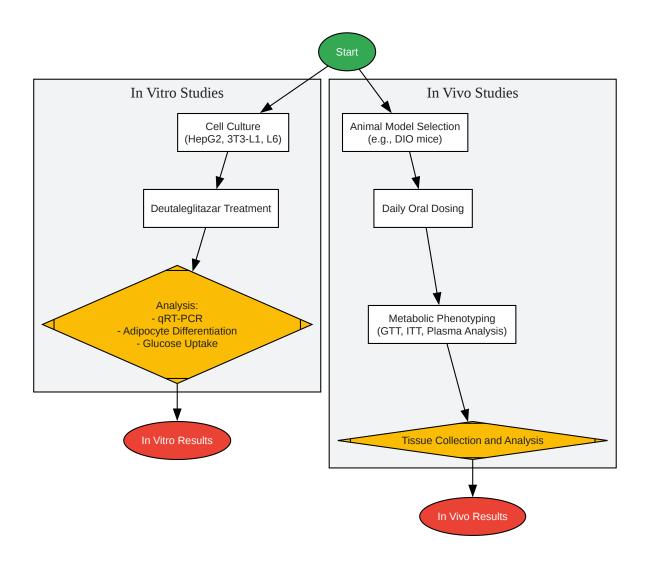
Simultaneously, **Deutaleglitazar**'s agonism of PPARy, predominantly in adipose tissue, enhances insulin sensitivity by promoting the differentiation of preadipocytes into smaller, more insulin-sensitive adipocytes.[1] This action also increases the expression of genes involved in glucose uptake, such as GLUT4, and reduces the release of free fatty acids, thereby improving overall glucose homeostasis.[1]

Signaling Pathway of Deutaleglitazar









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References



- 1. researchgate.net [researchgate.net]
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